REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][NH2:12])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[CH2:13]=O>>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[CH2:13][NH:12][CH2:11][CH2:10]2)[CH3:2]
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Name
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Quantity
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7 g
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Type
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reactant
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Smiles
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C(C)OC=1C=C(C=CC1)CCN
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Name
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Quantity
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3.5 mL
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Type
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reactant
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Smiles
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C=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the upper water layer was removed by pipette
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Type
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ADDITION
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Details
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To the resulting mixture water (5.25 mL) and concentrated HCl (10.5 mL) were added
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Type
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TEMPERATURE
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Details
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by heating 100° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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to cool to room temperature the mixture
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Type
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CUSTOM
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Details
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was evaporated to dryness
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Type
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CUSTOM
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Details
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recrystallised from acetone yielding the subtitled compound as a cream solid (2.73 g)
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Name
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Type
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Smiles
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C(C)OC=1C=C2CCNCC2=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |